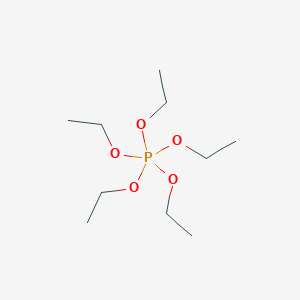

Pentaethoxyphosphorane

Description

Properties

CAS No. |

7735-87-7 |

|---|---|

Molecular Formula |

C10H25O5P |

Molecular Weight |

256.28 g/mol |

IUPAC Name |

pentaethoxy-λ5-phosphane |

InChI |

InChI=1S/C10H25O5P/c1-6-11-16(12-7-2,13-8-3,14-9-4)15-10-5/h6-10H2,1-5H3 |

InChI Key |

IHDHTSZHTBYUNB-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(OCC)(OCC)(OCC)OCC |

Origin of Product |

United States |

Methodologies for the Synthesis and Derivatization of Pentaethoxyphosphorane

Direct Synthetic Routes to Pentaethoxyphosphorane

The direct synthesis of this compound can be achieved through several distinct chemical pathways, including oxidative addition, ligand exchange reactions, and syntheses starting from phosphorus pentahalide precursors.

Oxidative Addition Pathways (e.g., from Triethyl Phosphite (B83602) with Peroxides)

A prominent method for synthesizing this compound involves the oxidative addition of triethyl phosphite with peroxides. nottingham.ac.ukaston.ac.uk This reaction, often referred to as the Ramirez reaction, entails the oxidation of the phosphorus(III) center of triethyl phosphite to a phosphorus(V) center. thieme-connect.de The reaction between triethyl phosphite and diethyl peroxide, for instance, leads to the formation of this compound. aston.ac.uk Isotopic labeling studies have demonstrated that the five ethyl groups become equivalent during the reaction, highlighting the dynamic nature of the pentacoordinate structure. aston.ac.uk This process is generally efficient and provides a direct route to the desired phosphorane. nottingham.ac.uk

Table 1: Examples of Oxidative Addition for this compound Synthesis

| Reactant 1 | Reactant 2 | Product | Reference |

|---|

This table showcases a key example of the oxidative addition pathway to synthesize this compound.

Ligand Exchange Reactions

Ligand exchange reactions provide another viable route to this compound. researchgate.net These reactions involve the exchange of ligands between a phosphorus compound and a suitable reagent. While specific examples detailing the direct synthesis of this compound via this method are less commonly cited in the provided results, the principle of ligand exchange is a fundamental concept in phosphorus chemistry. scielo.org.zaresearchgate.netrsc.org This approach can be particularly useful for introducing specific alkoxy groups onto a phosphorus center.

Precursor-Based Syntheses (e.g., from Pentachloro- or Pentabromophosphorane)

This compound can also be synthesized from phosphorus pentahalide precursors such as pentachlorophosphorane (PCl₅) or pentabromophosphorane (PBr₅). researchgate.net This method involves the reaction of the phosphorus pentahalide with an ethoxide source, typically sodium ethoxide. The ethoxide ions displace the halide ligands on the phosphorus center to form the more stable this compound. This precursor-based approach offers a straightforward method for the formation of the target compound, leveraging the high reactivity of the phosphorus-halogen bonds.

Preparation of this compound Derivatives and Analogs

The versatility of phosphorane chemistry allows for the preparation of a wide array of derivatives and analogs of this compound. These modifications can be achieved through strategies that alter the existing ligands or by incorporating different alkoxy or aryloxy groups.

Ligand Modification Strategies

Ligand modification strategies involve the chemical alteration of the ethoxy groups already present on the this compound molecule. rsc.org This can include a variety of chemical transformations that introduce new functional groups or change the structure of the existing ligands. Post-synthetic modification is a powerful tool for creating diverse libraries of compounds from a common precursor. rsc.org While the search results provide general examples of ligand modification in other chemical systems, the principles can be extended to the derivatization of this compound. nih.govchemrxiv.orgnih.gov

Incorporation of Different Alkoxy or Aryloxy Groups

A common approach to creating analogs of this compound is to incorporate different alkoxy or aryloxy groups. psu.edu This can be achieved during the initial synthesis by using a mixture of alcohols or phenols, leading to mixed phosphoranes. osti.gov For instance, the reaction of a phosphorus precursor with both ethanol (B145695) and another alcohol or a phenol (B47542) can yield phosphoranes with a combination of ethoxy and other alkoxy or aryloxy ligands. This method allows for the fine-tuning of the electronic and steric properties of the resulting phosphorane for specific applications. The synthesis of mixed phosphonates through direct aryloxylation/alkyloxylation of dialkyl phosphonates demonstrates a related strategy for creating diverse phosphorus compounds. osti.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | P(OC₂H₅)₅ |

| Triethyl phosphite | P(OC₂H₅)₃ |

| Diethyl peroxide | (C₂H₅O)₂ |

| Pentachlorophosphorane | PCl₅ |

| Pentabromophosphorane | PBr₅ |

| Sodium ethoxide | NaOC₂H₅ |

| Ethanol | C₂H₅OH |

Purification and Handling Techniques for Research Scale Production

The effective use of this compound in a research setting is highly dependent on its purity and appropriate handling, given its chemical reactivity and instability. Proper techniques for its purification and management are critical to ensure the success and reproducibility of synthetic procedures.

Purification of this compound

On a laboratory scale, this compound is typically purified by distillation under reduced pressure. acs.org This method is effective for removing non-volatile impurities and any decomposition products. Due to the compound's thermal sensitivity, careful control of the distillation conditions is necessary to prevent degradation. gla.ac.uk It is known to decompose slowly even at room temperature, a process that can accelerate at elevated temperatures. gla.ac.uk

Reported boiling points for this compound vary with pressure, underscoring the need for vacuum distillation. The following table provides distillation data found in the literature.

| Boiling Point (°C) | Pressure (mm Hg) |

| 107 | 5.5 |

| 67 | 0.20 |

| 107 | 4 |

| Data sourced from Denney et al. (1984) and other referenced literature therein. acs.org |

Handling and Storage Considerations

The handling of this compound requires stringent measures to exclude atmospheric moisture, as it is extremely sensitive to water. epdf.pub Hydrolysis leads to the formation of triethyl phosphate (B84403) and ethanol, compromising the reagent's efficacy. researchgate.net Therefore, all manipulations should be carried out under an inert atmosphere, such as dry nitrogen or argon.

Key handling techniques include:

Use of Dry Solvents: All solvents, such as dichloromethane (B109758), used with this compound must be freshly distilled and scrupulously dried to prevent hydrolysis. acs.orgwhiterose.ac.uk

Inert Atmosphere: Reactions and transfers should be conducted using standard air-sensitive techniques, such as Schlenk lines or gloveboxes.

Controlled Temperature: For many applications, such as the cyclodehydration of diols, reactions are performed at reduced temperatures (e.g., 0 °C) to manage reactivity and improve selectivity. epdf.pub

Precursor Hazards: The synthesis of this compound often involves hazardous precursors. For instance, the reaction between triethyl phosphite and diethyl peroxide is a common synthetic route, but diethyl peroxide is explosive and requires extreme caution during its synthesis and handling. thieme-connect.denottingham.ac.uk Alternative, less hazardous synthetic methods, such as using alkyl benzenesulfenates, have been developed to make the reagent more accessible and safer to prepare. acs.orgepdf.pub

Storage: Due to its thermal instability, this compound should be stored in a cool, dry environment under an inert atmosphere. gla.ac.uk Long-term storage at room temperature is not recommended due to slow decomposition. gla.ac.uk

The progress of reactions involving this compound can be conveniently monitored by ³¹P NMR spectroscopy, observing the characteristic shift of the pentacoordinate phosphorus atom as the reaction proceeds. acs.org

Mechanistic Studies and Reactivity Profiles of Pentaethoxyphosphorane

Fundamental Reaction Pathways Involving Pentaethoxyphosphorane

This compound, a pentacoordinate phosphorus(V) compound, exhibits a range of reactivities centered on the phosphorus atom. The mechanisms of its reactions are influenced by the inherent polarity of the P-O bonds and the ability of phosphorus to accommodate different coordination numbers, often through low-energy transition states or intermediates.

Nucleophilic Reactivity of the Phosphorus Center

The phosphorus center in this compound is in a high oxidation state (+5) and is bonded to five electronegative oxygen atoms. Consequently, the phosphorus atom is electron-deficient and does not typically act as a nucleophile. Nucleophilicity at phosphorus is a characteristic feature of trivalent organophosphorus compounds, such as tertiary phosphines (R₃P), where the phosphorus atom possesses a lone pair of electrons. wikipedia.orgacs.org These P(III) compounds readily initiate reactions by donating their electron pair to an electrophilic center. acs.orgnih.gov In contrast, the P(V) center of this compound lacks a lone pair for donation, precluding its function as a nucleophile in typical reaction pathways.

Electrophilic Reactivity of the Phosphorus Center

The primary mode of reactivity for the phosphorus atom in this compound is electrophilic. The electron-withdrawing nature of the five ethoxy groups renders the phosphorus center susceptible to attack by nucleophiles. Nucleophilic substitution at a pentacoordinate phosphorus center can proceed via an addition-elimination pathway, where the nucleophile first adds to the phosphorus atom to form a transient hexacoordinate intermediate. idc-online.comscispace.com Subsequent elimination of a leaving group restores the pentacoordinate state or leads to a tetracoordinate product.

This electrophilic character is central to its role in activating other functional groups. For instance, in reactions analogous to those mediated by phosphines, the phosphorus center can be attacked by a carboxylate anion. This would form an acyloxyphosphorane intermediate, which is a highly activated form of the carboxylic acid, primed for subsequent reaction. nih.govrsc.org

Ligand Exchange Mechanisms

Ligand exchange at a pentacoordinate phosphorus center like this compound can occur through several mechanistic pathways, primarily categorized as dissociative (D), associative (A), or interchange (I). libretexts.org

Dissociative Mechanism (Sɴ1 type): This pathway involves the initial, rate-limiting departure of one of the ethoxy ligands to form a tetracoordinate phosphonium cation intermediate. This reactive intermediate is then rapidly captured by an incoming nucleophile. libretexts.org

Associative Mechanism (Sɴ2 type): In this mechanism, the incoming nucleophile attacks the electrophilic phosphorus center first, forming a hexacoordinate phosphate (B84403) anion intermediate. This intermediate then loses one of the original ligands to yield the final product. libretexts.org Given phosphorus's ability to access higher coordination states, this pathway is considered plausible.

Interchange Mechanism (Iₐ or Iₔ): This is a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs, without a discrete intermediate being formed. libretexts.org The distinction between associative interchange (Iₐ) and dissociative interchange (Iₔ) depends on the degree of bond formation with the incoming ligand versus bond breaking with the leaving group in the transition state.

The following table summarizes the key features of these proposed ligand exchange pathways for this compound.

| Mechanism Type | Key Feature | Intermediate | Coordination Number of Intermediate |

| Dissociative (D) | Ligand dissociation is the first step. | Tetracoordinate Cation | 4 |

| Associative (A) | Ligand association is the first step. | Hexacoordinate Anion | 6 |

| Interchange (I) | Concerted bond-making and bond-breaking. | None (Transition State only) | N/A |

Role of this compound in Condensation and Dehydration Reactions

The strong affinity of phosphorus for oxygen (oxophilicity) is a key driving force for reactions mediated by organophosphorus compounds, particularly in condensation and dehydration processes where a P=O bond is formed in the byproduct. rsc.orgrsc.org

Mechanistic Investigations of Alcohol Dehydration

The dehydration of alcohols to form alkenes typically requires an acid catalyst to protonate the hydroxyl group, converting it into a good leaving group (water). libretexts.orgchemguide.co.uk A proposed mechanism for alcohol dehydration mediated by this compound involves the phosphorane acting as a Lewis acid.

The reaction likely proceeds through the following steps:

Coordination of the alcohol's hydroxyl oxygen to the electrophilic phosphorus center of this compound.

This coordination makes the hydroxyl group a better leaving group, analogous to protonation in acid-catalyzed dehydration. libretexts.orgyoutube.com

A base (which could be another alcohol molecule or a solvent molecule) abstracts a proton from an adjacent carbon.

This is followed by the elimination of the activated hydroxyl group to form an alkene and a phosphorus-containing byproduct. The formation of a thermodynamically stable P=O double bond in the byproduct, such as a phosphate ester, provides a strong thermodynamic driving force for the reaction.

Studies on Esterification and Amidation Reactions

This compound can serve as an effective activating agent for carboxylic acids, facilitating their condensation with alcohols (esterification) and amines (amidation). The mechanism is believed to proceed via a highly reactive acyl-substituted phosphorane intermediate.

In the case of amidation , the reaction pathway involves:

Nucleophilic attack of the carboxylate anion on the electrophilic phosphorus center of this compound.

This forms a reactive acyloxyphosphorane intermediate. This type of intermediate, often an acyloxyphosphonium salt in related reactions, serves as a powerful acylating agent. nih.govrsc.orgacs.org

The amine then attacks the activated carbonyl carbon of this intermediate.

The table below outlines the proposed substrates and key intermediates in this process.

| Reactant 1 | Reactant 2 | Proposed Activating Agent | Key Intermediate | Final Product |

| Carboxylic Acid | Amine | This compound | Acyloxyphosphorane | Amide |

| Carboxylic Acid | Alcohol | This compound | Acyloxyphosphorane | Ester |

For esterification , the mechanism is analogous. After the formation of the acyloxyphosphorane intermediate, an alcohol molecule, rather than an amine, acts as the nucleophile. unc.edu This process is conceptually similar to the Mitsunobu reaction, where a phosphine (B1218219) is used to activate an alcohol for nucleophilic substitution by a carboxylic acid. wikipedia.orgrug.nl The use of a phosphorane reagent provides a pathway for activating the carboxylic acid component instead.

Kinetic and Thermodynamic Aspects of this compound Reactions

The study of chemical reactions involving this compound is grounded in the principles of chemical kinetics and thermodynamics. Thermodynamics governs the stability of reactants and products, determining the position of chemical equilibrium, while kinetics relates to the rate at which these reactions occur and the pathway or mechanism they follow. Understanding both aspects is crucial for controlling reaction outcomes.

Reaction Rate Determinations

The determination of reaction rates for processes involving this compound involves monitoring the concentration of reactants or products over time under controlled conditions. While specific kinetic data for many reactions of this compound are dispersed throughout specialized literature, the methodologies are standard. For instance, in its hydrolysis, the rate can be determined by tracking the disappearance of the phosphorane or the appearance of its products, triethyl phosphate and ethanol (B145695).

Kinetic studies often reveal the reaction order with respect to each reactant, providing insight into the molecularity of the rate-determining step. For example, a reaction found to be first-order in both this compound and a nucleophile would suggest a bimolecular process. The rate constant (k) is a key parameter derived from these studies, quantifying the intrinsic reactivity of the system.

Equilibrium Studies and Product Distribution Analysis

Equilibrium studies focus on the state where the rates of the forward and reverse reactions are equal, and the net concentrations of reactants and products remain constant. For a reversible reaction, such as the formation or hydrolysis of this compound, the position of the equilibrium is described by the equilibrium constant (K). A large K value indicates that the products are favored at equilibrium.

Product distribution analysis is essential for understanding the selectivity of reactions. In the case of this compound reacting with various nucleophiles, different products may be formed. Analyzing the relative amounts of these products helps to elucidate competing reaction pathways and the factors that influence them, such as steric hindrance and the electronic nature of the reactants.

Thermochemical Properties (e.g., Heat of Hydrolysis)

Thermochemical properties provide quantitative data on the energy changes associated with chemical reactions. A key property for this compound is its heat of hydrolysis. The hydrolysis of this compound to triethyl phosphate and ethanol is an exothermic process, releasing heat.

The heat of hydrolysis for the reaction: P(OEt)₅(l) + H₂O(l) → PO(OEt)₃(aq) + 2EtOH(aq)

has been determined to be -17.75 ± 0.45 kcal mol⁻¹. This negative enthalpy change indicates that the products are thermodynamically more stable than the reactants.

Table 3.3.3: Thermochemical Data for this compound Hydrolysis

| Property | Value |

| Heat of Hydrolysis (ΔH) | -17.75 ± 0.45 kcal/mol |

| Reaction | P(OEt)₅(l) + H₂O(l) → PO(OEt)₃(aq) + 2EtOH(aq) |

This thermochemical data is fundamental for calculating other thermodynamic quantities and for understanding the driving forces behind the reactivity of this compound.

Solvent Effects and Catalytic Influence on this compound Reactivity

The environment in which a reaction occurs can significantly alter its rate and mechanism. For reactions involving this compound, both the solvent and the presence of catalysts play pivotal roles.

Solvent Effects: The choice of solvent can dramatically influence the reactivity of phosphorus compounds. nih.gov Solvents affect reactivity through their differential effects on the reactants (ground state) and the transition state. nih.gov

Polar Solvents: Polar protic solvents, like water and alcohols, can solvate charged species through hydrogen bonding. In reactions where charged intermediates or transition states are formed, these solvents can lead to significant rate enhancements. For example, in the hydrolysis of phosphoranes, polar solvents can stabilize the developing negative charge on the leaving group.

Aprotic Solvents: Dipolar aprotic solvents (e.g., DMSO, DMF) can also influence reaction rates. Changes in the solvent from water to less polar environments can affect the stabilities of the ground and transition states, thereby altering reactivity and sometimes the reaction mechanism. nih.gov

Nonpolar Solvents: In apolar solvents, reactions involving charged species are generally slower due to the lack of stabilization. nih.gov

The effect of the solvent is often rationalized by considering the stabilization of the transition state relative to the ground state. If a solvent stabilizes the transition state more than the reactants, the activation energy is lowered, and the reaction rate increases. nih.gov

Catalytic Influence: Catalysts can accelerate reactions by providing an alternative reaction pathway with a lower activation energy.

Acid Catalysis: The hydrolysis of phosphorus esters can be catalyzed by acids. Protonation of an ethoxy group on this compound would make it a better leaving group, facilitating nucleophilic attack.

Base Catalysis: Bases can catalyze reactions by deprotonating a nucleophile, making it more reactive.

Phosphine Catalysis: While this compound is a phosphorane itself, it's relevant to note that phosphines are widely used as nucleophilic catalysts in a variety of organic transformations. researchgate.net In some contexts, phosphorus compounds can act as catalysts or co-catalysts. For example, triphenylphosphine is a known catalyst for certain isomerization reactions. mdpi.com

Identification and Characterization of Reaction Intermediates (e.g., Phosphonium Ions, Phosphorane Adducts)

Many reactions in organophosphorus chemistry proceed through transient, high-energy species known as reaction intermediates. acs.org The identification and characterization of these intermediates are key to understanding the detailed reaction mechanism.

Phosphorane Adducts: this compound itself can be considered a pentacoordinate intermediate or a stable analog of such intermediates in phosphoryl transfer reactions. For example, in the hydrolysis of phosphonium ylides in protic media, a phosphorane is formed in a stepwise fashion. chemistryviews.org Spectroscopic techniques, particularly nuclear magnetic resonance (NMR) spectroscopy, are invaluable for characterizing these species. For instance, ³¹P NMR provides a diagnostic tool for identifying the coordination state of phosphorus. The first P-alkoxyphosphorane that does not undergo exchange on the NMR timescale has been characterized, providing direct evidence for such intermediates. chemistryviews.org Phosphinine-borane adducts have also been synthesized and characterized crystallographically. nih.gov

Phosphonium Ions: Phosphonium ions, which feature a tetracoordinate, positively charged phosphorus atom (PR₄⁺), are common intermediates in organophosphorus chemistry. rsc.orgwikipedia.org They are often formed by the reaction of a phosphine with an electrophile. In the context of this compound reactions, an alkoxyphosphonium salt could be an intermediate. acs.org For example, the reaction of this compound with a Lewis acid could lead to the formation of a tetraethoxyphosphonium species. These intermediates are highly electrophilic at the phosphorus center and are susceptible to nucleophilic attack. The hydrolysis of phosphonium ylides, which are related to phosphoranes, is a key reaction in phosphorus chemistry and is relevant to catalytic processes that rely on phosphorane intermediates. chemistryviews.org

The transient nature of many of these intermediates makes their direct observation challenging. Their existence is often inferred from kinetic studies, trapping experiments, and computational modeling, supplemented by spectroscopic evidence where possible.

Theoretical and Computational Investigations of Pentaethoxyphosphorane

Quantum Chemical Calculations of Electronic Structure and Bonding

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) would be a primary tool for investigating the electronic properties of pentaethoxyphosphorane. DFT methods are known for their balance of computational cost and accuracy, making them suitable for relatively large molecules.

A typical DFT study on this compound would involve the selection of an appropriate functional (e.g., B3LYP, PBE0, M06-2X) and a suitable basis set (e.g., 6-31G*, cc-pVTZ). The calculations would yield optimized molecular geometries, electron density distribution, and molecular orbitals. Key parameters that would be analyzed include:

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

Natural Bond Orbital (NBO) Analysis: NBO analysis would be employed to gain a deeper understanding of the bonding within the molecule. This analysis provides information about the hybridization of atomic orbitals, the nature of the P-O bonds (covalent vs. ionic character), and any hyperconjugative interactions.

Mulliken and Natural Population Analysis (NPA) Charges: These analyses would be used to determine the partial atomic charges on each atom, offering insights into the electrostatic potential and the polarity of the bonds.

Below is a hypothetical data table summarizing the kind of results a DFT study on this compound might produce.

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| B3LYP | 6-311+G(d,p) | -8.5 | -0.2 | 8.3 |

| M06-2X | cc-pVTZ | -9.0 | -0.1 | 8.9 |

Note: The data in this table is illustrative and not based on actual published research.

Ab Initio Methods (e.g., MP2, Coupled Cluster)

For a more rigorous and accurate description of the electronic structure, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory would be utilized. These methods explicitly account for electron correlation, which is important for a precise description of bonding and energetics.

MP2 Calculations: MP2 is a computationally less expensive ab initio method that provides a good starting point for including electron correlation. It would be used to refine the geometries and energies obtained from DFT calculations.

Coupled Cluster (e.g., CCSD(T)): The "gold standard" of quantum chemistry, Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), would provide highly accurate benchmark data for the electronic energy and properties of this compound. Due to its high computational cost, CCSD(T) is typically used for single-point energy calculations on geometries optimized at a lower level of theory.

Conformational Analysis and Pseudorotation Pathways via Computational Modeling

Pentacoordinate phosphorus compounds like this compound are known for their fluxional behavior, primarily through a process called pseudorotation. Computational modeling is essential for mapping the potential energy surface and understanding the dynamics of these conformational changes.

Energy Profiles and Transition States

Computational methods would be used to calculate the energy profiles of the pseudorotation pathways. The most common mechanism for pseudorotation in trigonal bipyramidal geometries is the Berry pseudorotation. This process involves the interchange of two equatorial and two axial ligands via a square pyramidal transition state.

DFT and MP2 calculations would be employed to:

Locate the equilibrium trigonal bipyramidal (TBP) geometry.

Identify the square pyramidal (SP) transition state structure.

Calculate the activation energy barrier for the pseudorotation process.

A hypothetical energy profile for the Berry pseudorotation of this compound is presented below.

| Structure | Relative Energy (kcal/mol) |

| Trigonal Bipyramidal (TBP) - Ground State | 0.0 |

| Square Pyramidal (SP) - Transition State | 5.0 |

Note: The data in this table is illustrative and not based on actual published research.

Influence of Ligand Geometry on Stability

Computational studies would systematically explore the rotational isomers (rotamers) of the ethoxy groups in both the axial and equatorial positions. By calculating the relative energies of these different rotamers, it would be possible to identify the most stable conformation and understand how ligand orientation impacts the molecule's structure and dynamics. This analysis would involve a detailed scan of the potential energy surface with respect to the dihedral angles of the C-O bonds.

Computational Prediction of Reactivity and Reaction Mechanisms

Computational chemistry provides powerful tools to predict the reactivity of this compound and to elucidate the mechanisms of its reactions.

One of the key reactions of this compound is its hydrolysis. The heat of hydrolysis for the reaction: P(OEt)₅(l) + H₂O(l) → PO(OEt)₃(aq) + 2EtOH(aq) has been experimentally determined.

Computational studies would be able to model this reaction and provide a detailed mechanistic picture. This would involve:

Modeling the Reactants and Products: Optimizing the geometries and calculating the energies of this compound, water, triethyl phosphate (B84403), and ethanol (B145695).

Locating Transition States: Identifying the transition state structures for the nucleophilic attack of water on the phosphorus center and for the subsequent elimination of ethanol.

By mapping the entire reaction pathway, computational methods can provide invaluable insights into the factors that control the reactivity of this compound, such as the role of the ethoxy groups as leaving groups and the stereochemistry of the reaction.

Computational chemistry provides powerful tools to investigate the structure, reactivity, and dynamic behavior of molecules like this compound at an atomic level. Through various theoretical models and simulation techniques, researchers can gain insights into reaction mechanisms, solvent effects, and spectroscopic properties that might be difficult to probe experimentally. This article details the application of several key computational methods to the study of this compound.

Theoretical and Computational Investigations

The elucidation of chemical reaction mechanisms is a primary goal of computational chemistry. This involves identifying the reactants, products, and the high-energy transition state (TS) that connects them on the potential energy surface (PES). arxiv.orggithub.io A transition state is a first-order saddle point on the PES, representing a maximum along the reaction path and a minimum in all other directions. github.ioscm.com Locating these transition states is a significant challenge, often described as a crucial bottleneck in characterizing chemical transformations. arxiv.org Various algorithms, including surface walking and interpolation-based methods, have been developed to efficiently locate transition state structures. arxiv.org

Once a transition state geometry has been successfully located and verified (characterized by a Hessian matrix with exactly one negative eigenvalue), the Intrinsic Reaction Coordinate (IRC) method is employed. scm.comiastate.edu The IRC is defined as the minimum energy path in mass-weighted Cartesian coordinates that connects the transition state to the reactants and products. iastate.eduq-chem.commissouri.edu By following this path downhill from the TS in both forward and reverse directions, the IRC calculation confirms that the identified saddle point indeed connects the intended reactants and products of interest. iastate.eduq-chem.com This analysis provides a detailed map of the geometric and energetic changes that occur throughout the course of a reaction involving this compound. missouri.edu The IRC path serves as a foundational element for understanding reaction dynamics and applying theories like the Reaction Path Hamiltonian. iastate.edu

| Computational Step | Objective | Key Characteristics |

| Geometry Optimization | Locate stable structures (reactants, products). | Find local minima on the potential energy surface (PES); all gradients are zero, and all Hessian eigenvalues are positive. |

| Transition State (TS) Search | Locate the highest energy point along the reaction path. | Find a first-order saddle point on the PES; all gradients are zero, and the Hessian has exactly one negative eigenvalue. github.ioscm.com |

| Intrinsic Reaction Coordinate (IRC) Analysis | Map the reaction pathway connecting the TS to minima. | Follows the steepest descent path in mass-weighted coordinates from the TS to confirm connectivity with reactants and products. iastate.eduq-chem.commissouri.edu |

Chemical reactions are most often carried out in solution, where interactions between the solute and solvent molecules can significantly influence reactivity and molecular properties. Computational studies account for these effects using solvation models, which can be broadly categorized as implicit or explicit. d-nb.info

Implicit models, also known as continuum models, represent the solvent as a continuous medium with a characteristic dielectric constant. d-nb.infoyoutube.com The solute is placed within a cavity defined in this dielectric continuum, and the electrostatic interaction between the solute and the polarized solvent is calculated. youtube.com Polarizable Continuum Models (PCM) are a widely used class of implicit solvation models. d-nb.infoyoutube.com These approaches are computationally efficient and are particularly useful for calculating properties like spectroscopic shifts in solution. youtube.com More advanced models, such as the SMx series (e.g., SM8), build upon the electrostatic framework by adding terms to account for non-electrostatic effects like cavitation and dispersion, allowing for the calculation of solvation free energies. youtube.com

Explicit solvation models involve including a number of individual solvent molecules in the calculation along with the solute molecule. This all-atom approach can provide a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding. However, this level of detail comes at a much higher computational cost, making it less feasible for routine calculations or large-scale screening. d-nb.info The choice of model depends on the specific research question and the desired balance between accuracy and computational expense.

| Model Type | Description | Advantages | Disadvantages |

| Implicit (Continuum) | Solvent is treated as a continuous dielectric medium. d-nb.info | Computationally efficient; good for electrostatic effects. | Does not capture specific solute-solvent interactions (e.g., hydrogen bonds). |

| Explicit | Individual solvent molecules are included in the simulation. d-nb.info | Provides a detailed, atomistic view of solvation. pitt.edu | Computationally very expensive; requires extensive sampling. d-nb.info |

While quantum mechanical methods are excellent for studying static structures and reaction paths, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. youtube.com MD simulations apply the principles of classical mechanics, numerically solving Newton's equations of motion for a system of atoms and molecules. youtube.com This allows for the simulation of how a molecule like this compound moves, vibrates, and interacts with its environment on timescales ranging from picoseconds to microseconds.

In a typical MD simulation, the forces between atoms are calculated using a force field, which is a set of parameters and equations that describe the potential energy of the system. For more accurate simulations, especially where bond breaking or formation occurs, quantum mechanics/molecular mechanics (QM/MM) methods can be used. In QM/MM, a small, chemically active part of the system (like the reacting center of this compound) is treated with quantum mechanics, while the rest of the system (e.g., solvent) is treated with a classical force field.

MD simulations are invaluable for understanding conformational flexibility, studying the binding of a molecule to a receptor, and analyzing the structural organization of solvent molecules around a solute. youtube.commdpi.com The output of an MD simulation is a trajectory, which is a record of the positions and velocities of all atoms over time, providing a detailed "movie" of molecular motion. youtube.com

Computational methods are frequently used to predict spectroscopic parameters, which can be essential for interpreting experimental data and confirming molecular structures. By solving the Schrödinger equation, quantum chemistry programs can calculate various properties related to how a molecule interacts with electromagnetic radiation. unibo.it

For example, the vibrational frequencies of this compound can be calculated and compared with experimental infrared (IR) or Raman spectra. These calculations help in assigning specific absorption bands to particular molecular motions. Similarly, nuclear magnetic resonance (NMR) parameters, such as chemical shifts and coupling constants, can be predicted to aid in the structural elucidation of complex molecules.

For electronic spectroscopy, methods like Time-Dependent Density Functional Theory (TDDFT) can predict the energies of electronic excitations, corresponding to UV-Visible absorption spectra. nih.gov These computational predictions can guide experimental studies and provide a deeper understanding of the electronic structure of the molecule. unibo.it The accuracy of these predictions has advanced to a point where they are a routine and reliable tool in chemical research. nih.gov

| Spectroscopy Type | Predicted Parameters | Typical Computational Method |

| Vibrational (IR, Raman) | Frequencies, Intensities | Density Functional Theory (DFT), Hartree-Fock (HF) |

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts, Coupling Constants | DFT (with specialized functionals), HF |

| Electronic (UV-Vis) | Excitation Energies, Oscillator Strengths | Time-Dependent DFT (TDDFT), Configuration Interaction (CI) |

Pentaethoxyphosphorane As a Reagent and Intermediate in Advanced Organic Synthesis

Applications in Phosphorylation Reactions

While pentacoordinate phosphorus species are key intermediates in phosphoryl transfer reactions, the direct application of pentaethoxyphosphorane as a phosphorylating agent is linked to its reactivity towards nucleophiles, particularly water.

Synthesis of Phosphate (B84403) Esters

This compound is highly sensitive to water, readily undergoing hydrolysis. The reaction yields triethyl phosphate and ethanol (B145695), making it a source of this phosphate triester. The heat of hydrolysis for the process P(OEt)₅(l) + H₂O(l) → PO(OEt)₃(aq) + 2EtOH(aq) has been determined to be -17.75 ± 0.45 kcal mol⁻¹. This reactivity demonstrates its potential as a precursor for generating phosphate esters, although it often occurs as a decomposition or side reaction. In some contexts, pentacoordinate intermediates are considered key in the hydrolysis of phosphoric esters, highlighting the fundamental role of this structural motif in phosphorylation chemistry.

Synthesis of Phosphonates and Phosphinates

The scientific literature reviewed does not provide significant evidence for the direct application of this compound as a reagent for the synthesis of phosphonates and phosphinates. Standard synthetic routes to these compounds typically involve other methodologies, such as the Michaelis-Arbuzov reaction.

Utility in Dehydration and Condensation Reactions

This compound has proven to be a valuable reagent in reactions involving the removal of a water molecule to form new bonds, particularly in the synthesis of ethers and in cyclization processes.

Formation of Ethers and Esters

This compound is utilized in the dehydrative formation of ethers. The reagent can facilitate the cyclodehydration of diols to yield cyclic ethers. This process occurs through the exchange of two ethoxy ligands on the phosphorus atom with the diol, forming a cyclic 1,3,2-dioxaphosphorane intermediate. This intermediate is in equilibrium with a betaine, which then proceeds to the cyclic ether product. The decomposition of this compound itself can also produce ethers alongside phosphate esters.

Cyclization Reactions (e.g., Heterocycle Synthesis, Tetrahydrofurans)

A significant application of this compound is in the cyclodehydration of alkane-1,4-diols to synthesize tetrahydrofurans. This method provides an efficient route to these important five-membered heterocyclic compounds.

A notable example is the synthesis of 2,2,5,5-tetramethyltetrahydrofuran (B83245) (TMTHF) from 2,5-dimethylhexane-2,5-diol. The reaction, catalyzed by this compound in a solvent such as dichloromethane (B109758) (DCM), proceeds with good yield. This specific transformation highlights the utility of the reagent in creating sterically hindered cyclic ethers.

| Substrate | Reagent/Catalyst | Solvent | Product | Yield (%) |

| 2,5-Dimethylhexane-2,5-diol | This compound | Dichloromethane (DCM) | 2,2,5,5-Tetramethyltetrahydrofuran (TMTHF) | 79 |

This table summarizes the synthesis of TMTHF using this compound as a cyclodehydration agent.

Stereoselective Transformations Mediated by this compound

A comprehensive review of chemical literature and research articles did not yield specific examples or detailed studies of stereoselective transformations where this compound acts as a primary mediating reagent or catalyst. While other pentacoordinate phosphorus compounds have been investigated for their role in stereochemical control, data directly implicating this compound in inducing stereoselectivity in organic reactions is currently unavailable. Therefore, no research findings or data tables on this topic can be presented.

Advanced Topics and Future Directions in Pentaethoxyphosphorane Research

Exploration of Novel Synthetic Routes and Precursors

The traditional synthesis of pentaethoxyphosphorane often involves the reaction of phosphorus pentachloride with ethanol (B145695). However, current research is focused on developing more efficient, sustainable, and versatile synthetic routes. One promising area of exploration is the use of novel precursors that offer milder reaction conditions and greater functional group tolerance.

Researchers are investigating the use of hypervalent iodine reagents to facilitate the oxidative alkoxylation of trivalent phosphorus compounds. This approach could provide a more direct and atom-economical route to this compound and its derivatives. Additionally, electrochemical methods are being explored as a green alternative to traditional chemical oxidants, potentially allowing for greater control over the reaction and minimizing waste.

The development of new catalyst systems is another key aspect of this research. Transition metal complexes and organocatalysts are being designed to catalyze the formation of the P-O bonds in this compound with high selectivity and yield. These catalytic approaches could significantly lower the energy barrier for the synthesis and enable the use of a broader range of starting materials.

Table 1: Comparison of Synthetic Approaches for this compound

| Synthetic Route | Precursors | Advantages | Challenges |

| Traditional Method | Phosphorus Pentachloride, Ethanol | Well-established, readily available precursors | Harsh reaction conditions, formation of HCl byproduct |

| Hypervalent Iodine Reagents | Trivalent Phosphorus Compounds, Alcohols | Milder conditions, potentially higher atom economy | Stoichiometric use of expensive reagents |

| Electrochemical Synthesis | Trivalent Phosphorus Compounds, Alcohols | Green chemistry approach, precise control | Requires specialized equipment, optimization of reaction parameters |

| Catalytic Methods | Various P(III) and P(V) precursors, Alcohols | Lower energy requirements, potential for asymmetric synthesis | Catalyst design and stability, separation of catalyst from product |

Design and Synthesis of Advanced this compound Derivatives with Tuned Reactivity

The ability to modify the structure of this compound by introducing different functional groups is crucial for tuning its reactivity and physical properties. Researchers are actively designing and synthesizing novel derivatives with tailored characteristics for specific applications.

One strategy involves the substitution of one or more ethoxy groups with other alkoxy, aryloxy, or amido groups. This allows for the fine-tuning of the electronic and steric properties of the phosphorus center, thereby influencing its reactivity towards various substrates. For example, the introduction of electron-withdrawing groups can enhance the Lewis acidity of the phosphorus atom, making the derivative a more effective catalyst for certain reactions.

Another approach focuses on the synthesis of chiral this compound derivatives. These enantiomerically pure compounds are of great interest for their potential use as catalysts in asymmetric synthesis, enabling the production of single-enantiomer pharmaceuticals and other high-value chemicals. The design of these chiral ligands often involves the incorporation of sterically demanding and stereochemically defined organic moieties.

Expansion of this compound's Utility in Catalysis and Materials Science

While the catalytic potential of phosphorus compounds is well-known, the application of this compound and its derivatives as catalysts is a rapidly growing area of research. Their ability to act as Lewis acids and to participate in redox cycles makes them attractive candidates for a variety of catalytic transformations.

In catalysis, this compound derivatives are being investigated as catalysts for polymerization reactions, including the ring-opening polymerization of lactones and epoxides. The tunable nature of the phosphorus center allows for the synthesis of polymers with controlled molecular weights and architectures. Furthermore, their potential in mediating organic reactions, such as esterification and transesterification, is being explored as a metal-free alternative to traditional catalysts.

In materials science, the incorporation of this compound moieties into polymer backbones or as pendant groups can impart unique properties to the resulting materials. These properties include enhanced thermal stability, flame retardancy, and modified optical or electronic characteristics. Research is also directed towards the development of phosphorus-containing materials for applications in energy storage and electronics.

Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding

A synergistic approach that combines computational modeling and experimental studies is proving to be invaluable for gaining a deeper understanding of the reaction mechanisms involving this compound. Density Functional Theory (DFT) calculations are being employed to model the structures of reactants, transition states, and products, providing insights into the energetics and pathways of various reactions.

These computational studies help to elucidate the role of the phosphorus center in catalysis, predict the stereochemical outcomes of reactions, and guide the design of new and more effective derivatives. For instance, computational modeling can predict how the substitution pattern on the phosphorane core affects its Lewis acidity and, consequently, its catalytic activity.

Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and kinetic studies provide crucial data to validate and refine the computational models. The combination of these approaches allows for a comprehensive understanding of the structure-activity relationships that govern the chemistry of this compound.

Table 2: Key Research Findings from Integrated Computational and Experimental Studies

| Research Area | Key Findings |

| Reaction Mechanisms | Elucidation of the role of Berry pseudorotation in ligand exchange reactions. |

| Catalyst Design | Prediction of optimal electronic and steric properties for enhanced catalytic activity. |

| Stereochemistry | Rationalization of the stereochemical outcomes in asymmetric reactions catalyzed by chiral derivatives. |

| Reactivity Prediction | Correlation of calculated phosphorus atom charges with experimentally observed Lewis acidity. |

Emerging Research Areas and Potential Applications

In the field of medicinal chemistry, phosphorus-containing compounds are known to exhibit a range of biological activities. While research in this area is still in its nascent stages for this compound itself, the development of functionalized derivatives could lead to new therapeutic agents.

Furthermore, the reactivity of this compound with various functional groups makes it a useful reagent in organic synthesis for the construction of complex molecules. Its role as a dehydrating agent, an activating agent for carboxylic acids, and a precursor for the synthesis of other organophosphorus compounds continues to be explored. The ongoing research into this versatile molecule promises to uncover even more exciting applications in the years to come.

Q & A

Q. What are the critical safety protocols for handling and storing Pentaethoxyphosphorane in laboratory settings?

this compound, like many organophosphorus compounds, requires stringent safety measures. Key protocols include:

- Engineering controls : Use fume hoods or closed systems to prevent inhalation exposure .

- Personal Protective Equipment (PPE) : Wear impervious gloves, safety goggles, and flame-resistant lab coats. Respiratory protection (e.g., NIOSH-approved respirators) is mandatory during prolonged handling .

- Storage : Store in airtight containers under inert gas (e.g., argon) to prevent hydrolysis. Label containers with hazard warnings and ensure segregation from oxidizing agents .

- Training : Documented training on emergency procedures (e.g., spill containment, first aid) and SDS review is required before use .

Q. How can researchers optimize synthetic yields of this compound under anhydrous conditions?

Synthesis typically involves reacting phosphorus pentoxide with ethanol derivatives. Methodological considerations include:

- Solvent selection : Use dried toluene or THF to minimize hydrolysis. Pre-treat solvents with molecular sieves .

- Catalytic additives : Introduce trace amounts of Lewis acids (e.g., ZnCl₂) to accelerate ethoxy-group substitution .

- Temperature control : Maintain reactions at 60–80°C to balance kinetics and side-product formation. Monitor progress via <sup>31</sup>P NMR for real-time phosphorus speciation .

Q. What analytical techniques are most reliable for characterizing this compound purity and structural integrity?

Combine spectroscopic and chromatographic methods:

- <sup>31</sup>P NMR : Primary tool for confirming phosphorus coordination and detecting hydrolyzed byproducts (e.g., phosphoric acid esters) .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF identifies molecular ion peaks and fragmentation patterns .

- Karl Fischer Titration : Quantifies residual moisture to validate anhydrous synthesis conditions .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported reactivity data for this compound across different solvent systems?

Discrepancies often arise from solvent polarity or trace moisture. Systematic approaches include:

- Controlled replication : Repeat experiments using rigorously dried solvents (validated by Karl Fischer) and standardized reagent batches .

- Kinetic studies : Compare reaction rates in aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents using stopped-flow spectroscopy .

- Computational modeling : Apply DFT calculations (e.g., Gaussian) to predict solvent effects on transition states .

Q. What computational strategies can predict this compound’s behavior in catalytic cycles or ligand-exchange reactions?

Advanced modeling frameworks include:

- Density Functional Theory (DFT) : Simulate electron-density maps to identify nucleophilic/electrophilic sites on the phosphorus center .

- Molecular Dynamics (MD) : Model solvation effects and ligand-exchange kinetics in silico .

- Validation : Cross-reference computational results with experimental <sup>31</sup>P NMR chemical shifts and X-ray crystallography data .

Q. How can researchers identify and quantify transient byproducts during this compound-mediated phosphorylations?

Utilize coupled analytical workflows:

- In-situ IR spectroscopy : Track P=O stretching frequencies (1,200–1,300 cm⁻¹) to detect intermediate phosphorane species .

- LC-MS/MS : Pair reverse-phase chromatography with tandem MS to isolate and characterize labile byproducts (e.g., ethoxyphosphoric acids) .

- Isotopic labeling : Introduce <sup>18</sup>O-labeled ethanol to trace oxygen transfer pathways .

Q. What experimental designs are suitable for probing this compound’s degradation mechanisms under ambient conditions?

Degradation studies require controlled environmental simulations:

- Accelerated aging : Expose samples to humidity chambers (e.g., 75% RH at 25°C) and monitor hydrolysis via gravimetric analysis .

- GC-MS headspace analysis : Identify volatile degradation products (e.g., diethyl ether) .

- Surface analysis : Use XPS or ToF-SIMS to study oxide layer formation on stored samples .

Q. How can researchers evaluate the potential biological interactions of this compound derivatives without in vivo testing?

Leverage in vitro and in silico tools:

- ToxCast profiling : Screen for endocrine disruption or cytotoxicity using high-throughput assays .

- QSAR models : Predict bioactivity by correlating substituent effects (e.g., ethoxy vs. methoxy groups) with known organophosphorus toxicophores .

- Metabolite prediction : Use software like ADMET Predictor™ to simulate hepatic metabolism and identify reactive intermediates .

Notes on Evidence Utilization

- Safety protocols and synthesis methodologies were inferred from analogous phosphorus compounds (e.g., phosphorus pentoxide) due to limited direct data on this compound .

- Analytical and computational strategies were adapted from general organophosphorus research frameworks .

- Toxicological extrapolations follow ATSDR guidelines for class-based assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.